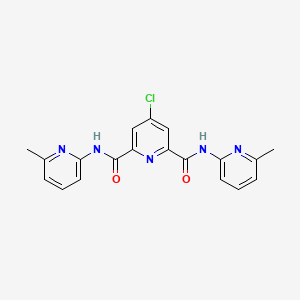
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound that features a pyridine backbone with multiple substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated pyridine compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This requires careful optimization of reaction conditions, including temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4′-Chloro-2,2′6′,2′′-terpyridine: A tridentate ligand that coordinates with metal ions.
2-Bromo-6-methylpyridine: A bromopyridine derivative used in organic synthesis.
Pyridine Compounds: Various pyridine derivatives with antimicrobial and antiviral activities.
Uniqueness
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide is unique due to its specific substitution pattern and the presence of multiple pyridine rings. This structural complexity allows it to form stable coordination complexes with a wide range of metal ions, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
853188-16-6 |
|---|---|
Fórmula molecular |
C19H16ClN5O2 |
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
4-chloro-2-N,6-N-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H16ClN5O2/c1-11-5-3-7-16(21-11)24-18(26)14-9-13(20)10-15(23-14)19(27)25-17-8-4-6-12(2)22-17/h3-10H,1-2H3,(H,21,24,26)(H,22,25,27) |
Clave InChI |
NADHJFCUYXHYQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=N2)C(=O)NC3=CC=CC(=N3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
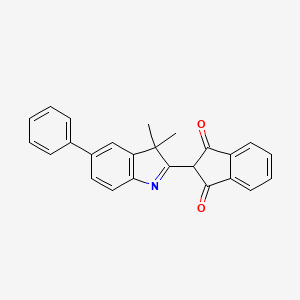
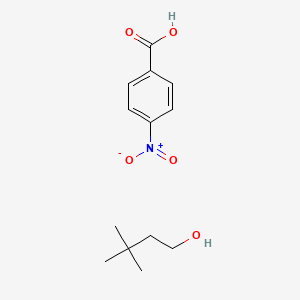
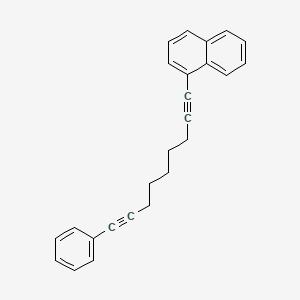
![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)
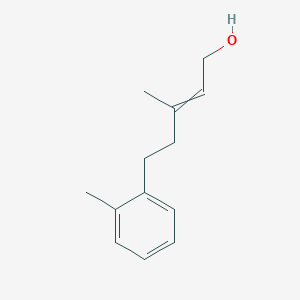

![2-[(4-Chloro-2-nitrophenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B14205485.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
![4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide](/img/structure/B14205496.png)

